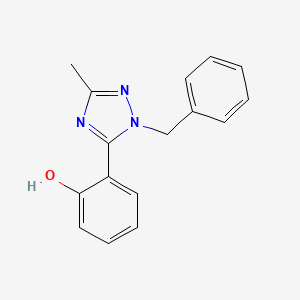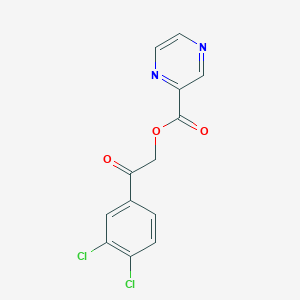![molecular formula C29H26N4O3 B10863266 5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(2-methoxyphenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10863266.png)
5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(2-methoxyphenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 5-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-4-(2-METHOXYPHENYL)-3-PHENYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE is a complex organic molecule that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines indole, methoxyphenyl, and dihydropyrrolopyrazolone moieties. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-4-(2-METHOXYPHENYL)-3-PHENYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE can be achieved through a multi-step synthetic route. The key steps involve:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Methoxy Group: The methoxy group can be introduced through methylation using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Construction of the Dihydropyrrolopyrazolone Core: This involves the cyclization of appropriate precursors under controlled conditions, often using a combination of heat and catalysts.
Final Assembly: The final step involves coupling the indole and dihydropyrrolopyrazolone fragments through a series of condensation reactions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents. Purification processes such as recrystallization and chromatography would be essential to obtain the compound in high purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of alkylated indole derivatives.
科学研究应用
5-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-4-(2-METHOXYPHENYL)-3-PHENYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 5-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-4-(2-METHOXYPHENYL)-3-PHENYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
相似化合物的比较
5-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-4-(2-METHOXYPHENYL)-3-PHENYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE: can be compared with other similar compounds, such as:
Indole derivatives: Compounds like 5-methoxyindole and 5-hydroxyindole.
Dihydropyrrolopyrazolone derivatives: Compounds like 4,5-dihydropyrrolo[3,4-c]pyrazol-6-one.
The uniqueness of 5-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-4-(2-METHOXYPHENYL)-3-PHENYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE lies in its combined structural features, which may confer distinct biological activities and chemical properties compared to its individual components or similar compounds.
属性
分子式 |
C29H26N4O3 |
|---|---|
分子量 |
478.5 g/mol |
IUPAC 名称 |
5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(2-methoxyphenyl)-3-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C29H26N4O3/c1-35-20-12-13-23-22(16-20)19(17-30-23)14-15-33-28(21-10-6-7-11-24(21)36-2)25-26(18-8-4-3-5-9-18)31-32-27(25)29(33)34/h3-13,16-17,28,30H,14-15H2,1-2H3,(H,31,32) |
InChI 键 |
WNXMQCVPMXQAER-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)NC=C2CCN3C(C4=C(C3=O)NN=C4C5=CC=CC=C5)C6=CC=CC=C6OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-benzyl-8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10863187.png)
![4-[7-(5-bromopyridin-2-yl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-N,N-dimethylaniline](/img/structure/B10863189.png)

![2-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methoxy]-N-phenylbenzamide](/img/structure/B10863193.png)
![[1,1'-Biphenyl]-2,5-dicarboxamide](/img/structure/B10863203.png)

![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-3-(2,4-dimethylphenyl)quinazolin-4(3H)-one](/img/structure/B10863216.png)
![5-{[(2-methylpropyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B10863218.png)

![3-[4-imino-5,6-dimethyl-3-(pyridin-4-ylmethyl)-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]propan-1-ol](/img/structure/B10863250.png)

![6-chloro-3-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-4-phenylquinolin-2(1H)-one](/img/structure/B10863255.png)


